Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate
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Overview
Description
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzoic acid and features both an amino group and a cyclopropylmethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylmethylation: The amino group is then reacted with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide to introduce the cyclopropylmethylamino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar structure but lacks the cyclopropylmethyl group.
Methyl 4-amino-3-bromobenzoate: Contains a bromine atom instead of the cyclopropylmethyl group.
Methyl 4-amino-3-nitrobenzoate: Contains a nitro group instead of the cyclopropylmethyl group.
Uniqueness
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is unique due to the presence of the cyclopropylmethylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and other applications.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 4-amino-3-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-10(13)11(6-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7,13H2,1H3 |
InChI Key |
RWDQRXUHMSGICZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2CC2 |
Origin of Product |
United States |
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